Nalpha,Nepsilon-bis-Boc-L-2-aminoadipamic Acid tert-Butyl Ester

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds like Nα,Nε-bis-Boc-L-2-aminoadipamic Acid tert-Butyl Ester often involves the protection of amino groups to prevent unwanted reactions. A typical approach for the introduction of Boc groups involves reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base. This method efficiently installs Boc groups, protecting the amino functionalities from undesired side reactions during subsequent synthetic steps.

Molecular Structure Analysis

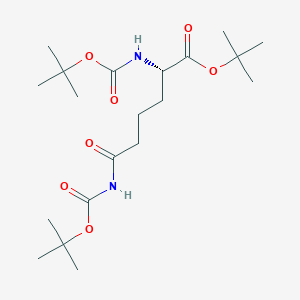

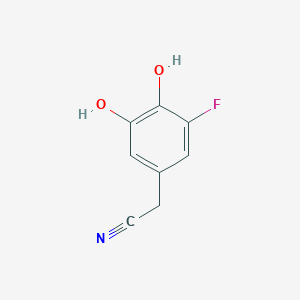

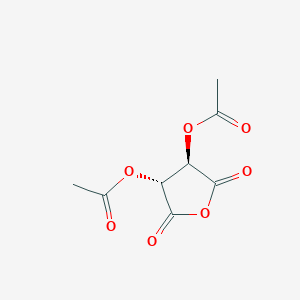

The molecular structure of Nα,Nε-bis-Boc-L-2-aminoadipamic Acid tert-Butyl Ester is characterized by the presence of two Boc groups attached to the nitrogen atoms of the 2-aminoadipamic acid backbone. Additionally, a tert-butyl ester group protects the carboxylic acid functionality. This orthogonal protection scheme allows for selective deprotection of either the amino or carboxylic acid groups, facilitating its incorporation into peptide chains.

Chemical Reactions and Properties

Protected amino acids like Nα,Nε-bis-Boc-L-2-aminoadipamic Acid tert-Butyl Ester participate in standard peptide coupling reactions, typically involving the formation of amide bonds with other amino acids or peptide fragments. The Boc groups can be selectively removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), without affecting the tert-butyl ester, which requires more stringent conditions for deprotection.

Physical Properties Analysis

The physical properties of Nα,Nε-bis-Boc-L-2-aminoadipamic Acid tert-Butyl Ester, such as solubility, melting point, and stability, are influenced by its protected groups. Generally, the introduction of Boc and tert-butyl ester groups enhances the compound's solubility in organic solvents, which is advantageous for peptide synthesis applications.

Chemical Properties Analysis

Nα,Nε-bis-Boc-L-2-aminoadipamic Acid tert-Butyl Ester's chemical properties are defined by its reactivity towards acidic and basic conditions. The Boc protecting groups are stable under basic conditions but can be cleaved under acidic conditions. This selective reactivity is crucial for its utility in stepwise peptide synthesis, allowing for controlled growth of peptide chains.

For more information on the synthesis and applications of protected amino acids in peptide synthesis, the following references are recommended:

- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (Han et al., 2001).

- Preparation and application of Nα-B1,Nε-B29-bis (ter.-butyloxycarbonyl)insulin (Friesen et al., 1978).

- Lysine sulfonamides as novel HIV-protease inhibitors: optimization of the Nε-acyl-phenyl spacer (Stranix et al., 2003).

Applications De Recherche Scientifique

Modification and Synthesis in Protein Research

Compounds similar to "Nalpha,Nepsilon-bis-Boc-L-2-aminoadipamic Acid tert-Butyl Ester" are often used in the modification and synthesis of proteins and peptides. For instance, proinsulin has been modified using tert-butoxycarbonyl (Boc) protected amino groups to enable the semisynthesis of preproinsulin. This involves protecting the alpha-amino group of proinsulin with the Boc group, allowing for further chemical reactions necessary for the synthesis of more complex proteins (Büllesbach & Naithani, 1980).

Selective Deprotection in Peptide Synthesis

In peptide synthesis, the selective deprotection of Boc groups is crucial. A study demonstrated an efficient method for the selective deprotection of Nalpha-Boc groups in the presence of tert-butyl esters and ethers, which is essential for synthesizing peptides with precise structures (Han, Tamaki, & Hruby, 2001).

Applications in DNA Cleavage and Enzyme Inhibition

Compounds with structures similar to "Nalpha,Nepsilon-bis-Boc-L-2-aminoadipamic Acid tert-Butyl Ester" have been investigated for their ability to cleave DNA efficiently. N-phosphoryl branched peptides, for example, have been found to cleave supercoiled DNA, indicating potential applications in molecular biology and genetic engineering (Feng et al., 2006).

Use in Drug Synthesis and Medicinal Chemistry

In medicinal chemistry, such compounds are utilized in the synthesis of drug molecules, particularly in creating inhibitors for specific enzymes like HIV protease. Lysine sulfonamides, bearing structural similarities, have been synthesized and evaluated for their potency against HIV, showcasing the importance of these compounds in developing therapeutic agents (Stranix et al., 2003).

Propriétés

IUPAC Name |

tert-butyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N2O7/c1-18(2,3)27-15(24)13(21-16(25)28-19(4,5)6)11-10-12-14(23)22-17(26)29-20(7,8)9/h13H,10-12H2,1-9H3,(H,21,25)(H,22,23,26)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLDSECLRRRIFP-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCC(=O)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCC(=O)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452828 | |

| Record name | tert-Butyl N~2~,N~6~-bis(tert-butoxycarbonyl)-6-oxo-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nalpha,Nepsilon-bis-Boc-L-2-aminoadipamic Acid tert-Butyl Ester | |

CAS RN |

97347-40-5 | |

| Record name | tert-Butyl N~2~,N~6~-bis(tert-butoxycarbonyl)-6-oxo-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B19580.png)

![Sodium;(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B19601.png)